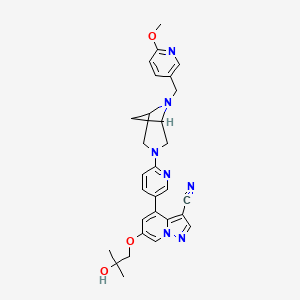
Selpercatinib
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Selpercatinib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza principalmente en el tratamiento del cáncer de pulmón de células no pequeñas impulsado por RET, el cáncer de tiroides medular y otros cánceres de tiroides . Su eficacia en estos cánceres se ha demostrado en diversos ensayos clínicos, lo que lo convierte en una herramienta valiosa en la investigación oncológica .
Mecanismo De Acción
Selpercatinib ejerce sus efectos uniéndose al sitio de unión al ATP de la cinasa RET, evitando su señalización aguas abajo . Esta inhibición de la actividad de la cinasa RET interrumpe las vías de señalización que promueven el crecimiento y la supervivencia de las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen la vía de la quinasa de proteína activada por mitógeno (MAPK) y la vía de la quinasa de fosfatidilinositol-3 (PI3K) .
Análisis Bioquímico
Biochemical Properties
Selpercatinib exhibits enhanced specificity for RET tyrosine kinase receptors (RTKs) over other RTK classes . It interacts with RET tyrosine kinase receptors, inhibiting their activity and thereby blocking downstream signals for proliferation and survival . This compound is a substrate of CYP 3A4 .
Cellular Effects
This compound influences cell function by inhibiting RET tyrosine kinase activity and signaling . This inhibition affects various types of cells, including those of the nervous systems, genitourinary system, neuroendocrine tissues, and hematopoietic stem cells . It also impacts tumor cells expressing oncogenic RET fusions, RET activating point mutations, or overexpressing wildtype RET .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding at the active site of the RET kinase . It inhibits the activity of constitutively dimerized RET fusion proteins and activated point mutants . This inhibition blocks downstream signals for proliferation and survival .
Temporal Effects in Laboratory Settings
In a phase 3 trial, this compound showed durable efficacy with mainly low-grade toxic effects in patients with medullary thyroid cancer . The effects of this compound were observed over time, with the majority of responders demonstrating responses of at least 6 months .
Metabolic Pathways
This compound is predominantly metabolized in the liver by CYP3A4 . It is primarily recovered in feces (69%, 14% unchanged) and urine (24%, 12% unchanged) .
Subcellular Localization
The exact subcellular localization of this compound is not explicitly stated in the available literature. As a kinase inhibitor, this compound is known to bind at the active site of the RET kinase, which is a receptor tyrosine kinase located on the cell surface . This suggests that this compound interacts with its target on the cell membrane, although it may also be internalized into the cell to exert its effects.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La preparación de Selpercatinib implica una serie de pasos de síntesis. Uno de los métodos incluye la reacción de halogenación en condiciones más suaves, lo que simplifica la operación de reacción . La ruta sintética detallada y las condiciones de reacción son propietarias y a menudo están patentadas, lo que las hace menos accesibles al público.
Métodos de producción industrial: La producción industrial de this compound sigue protocolos estrictos para garantizar la pureza y la eficacia del compuesto. El proceso implica múltiples etapas de síntesis, purificación y control de calidad para cumplir con los estándares regulatorios establecidos por las autoridades sanitarias .
Análisis De Reacciones Químicas
Tipos de reacciones: Selpercatinib experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para su procesamiento metabólico y acción terapéutica .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y diversos solventes para facilitar las reacciones. Las condiciones se optimizan para asegurar el máximo rendimiento y pureza del compuesto .
Principales productos formados: Los principales productos formados a partir de estas reacciones son principalmente metabolitos que se excretan del cuerpo. Estos metabolitos se estudian para comprender la farmacocinética y la farmacodinamia de this compound .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a Selpercatinib incluyen pralsetinib, vandetanib y cabozantinib . Estos compuestos también se dirigen a la cinasa RET, pero difieren en su especificidad y perfiles de efectos secundarios.
Unicidad: This compound es único en su alta especificidad para la cinasa RET, lo que reduce los efectos fuera del objetivo y las toxicidades asociadas . Esta especificidad lo convierte en la opción preferida para pacientes con cánceres impulsados por RET, ofreciendo un mejor perfil de seguridad en comparación con otros inhibidores de múltiples cinasas .
Propiedades
IUPAC Name |
6-(2-hydroxy-2-methylpropoxy)-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O3/c1-29(2,37)18-39-24-9-25(28-21(10-30)13-33-36(28)17-24)20-5-6-26(31-12-20)34-15-22-8-23(16-34)35(22)14-19-4-7-27(38-3)32-11-19/h4-7,9,11-13,17,22-23,37H,8,14-16,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIOFHFUYBLOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026442 | |
| Record name | Selpercatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Selpercatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Rearranged during transfection (RET) is a transmembrane receptor tyrosine kinase containing extracellular, transmembrane, and intracellular domains whose activity is required for normal kidney and nervous system development. Constitutive RET activation is primarily achieved through chromosomal rearrangements producing 5' fusions of dimerizable domains to the 3' _RET_ tyrosine kinase domain, such as _KIF5B-RET_ and _CCDC6-RET_, resulting in constitutive dimerization and subsequent autophosphorylation. Constitutive activation leads to increased downstream signalling and is associated with tumour invasion, migration, and proliferation. Selpercatinib is a direct RET kinase inhibitor, exhibiting IC50 values between 0.92 and 67.8 nM depending on the exact _RET_ genotype. Information based on natural as well as induced resistance mutations and molecular modelling suggests that selpercatinib directly inhibits RET autophosphorylation by competing with ATP for binding. Various single amino acid mutations at position 810 inhibit selpercatinib binding without significantly altering ATP binding, potentially leading to treatment failures. Selpercatinib is also reported to inhibit other tyrosine kinase receptors, including VEGFR1, VEGFR3, FGFR1, FGFR2, and FGFR3, at clinically relevant concentrations. The significance of these effects is not well studied. | |
| Record name | Selpercatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2152628-33-4 | |
| Record name | Selpercatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2152628334 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selpercatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15685 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selpercatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELPERCATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEGM9YBNGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


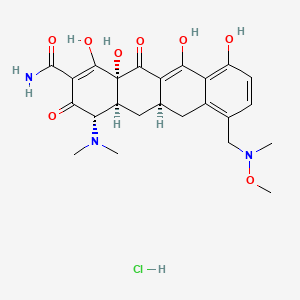
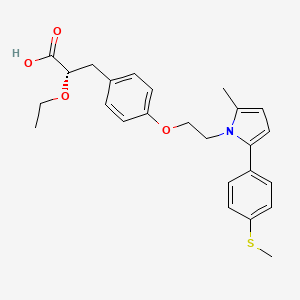
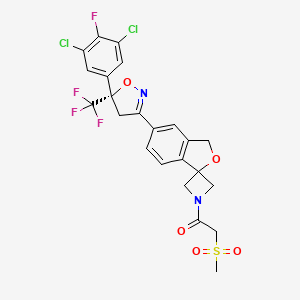
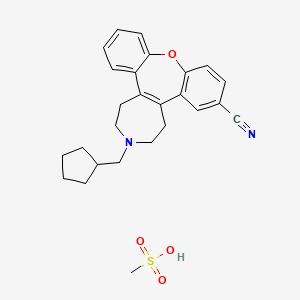
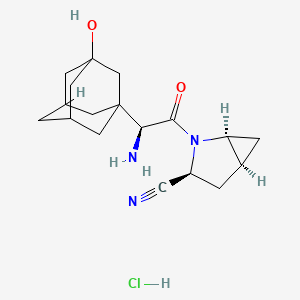
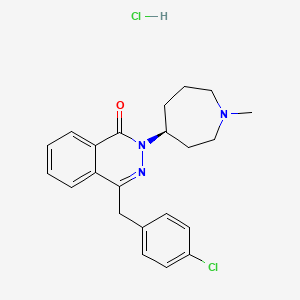

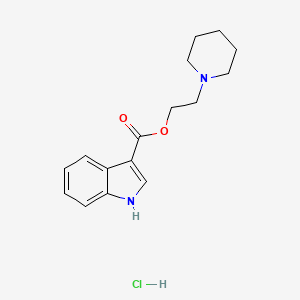
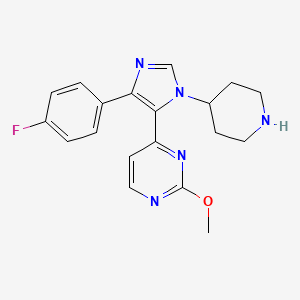
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)
![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)
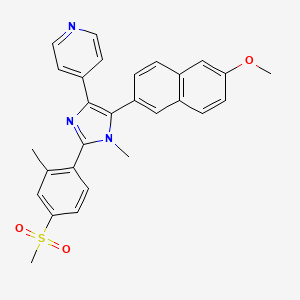
![4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine;dihydrochloride](/img/structure/B610717.png)
